Ethyl 2,4-difluoro-3-methoxybenzoate

Description

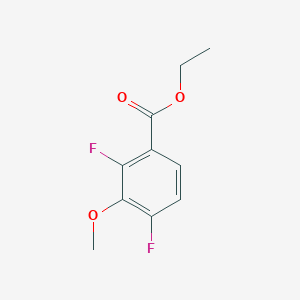

Ethyl 2,4-difluoro-3-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. This compound is cataloged under the identifier AB15249 in commercial chemical databases, though its CAS number remains unspecified in available literature .

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

ethyl 2,4-difluoro-3-methoxybenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 |

InChI Key |

WRRLHRBKCOUTAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)OC)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,4-difluoro-3-methoxybenzoate with three closely related esters, emphasizing substituent effects on physicochemical properties and applications.

Ethyl 3,5-dibromo-4-methoxybenzoate (CAS 122136-05-4)

- Substituents : Bromine atoms at 3- and 5-positions, methoxy at 4-position.

- Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight (MW: ~371.97 g/mol) compared to the fluorine-containing analog (estimated MW: ~230.18 g/mol). Bromine’s lower electronegativity but higher leaving-group propensity may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions.

Ethyl 2,3-difluoro-4-hydroxybenzoate (CAS 1211346-22-1)

- Substituents : Fluorine at 2- and 3-positions, hydroxy group at 4-position.

- Key Differences: The hydroxy group introduces hydrogen-bonding capability, increasing polarity and water solubility compared to the methoxy variant. Applications: Hydroxy-substituted benzoates are common in UV absorbers or pharmaceutical precursors, indicating divergent uses from methoxy analogs .

Ethyl 2,4-dichlorophenyl Acetate (CAS 41022-54-2)

- Substituents : Chlorine atoms on the phenyl ring of an acetate ester.

- Key Differences :

- Chlorine’s moderate electronegativity and steric bulk balance electronic and steric effects, differing from fluorine’s strong electron-withdrawal.

- The acetate ester group (vs. benzoate) reduces aromatic conjugation, altering UV stability and metabolic pathways.

- Applications: Chlorinated acetates are frequently used as synthetic intermediates in insecticides (e.g., mefluidide analogs) .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | 2,4-F; 3-OCH₃ | ~230.18 | Ester, Methoxy | Agrochemical intermediates |

| Ethyl 3,5-dibromo-4-methoxybenzoate | 3,5-Br; 4-OCH₃ | ~371.97 | Ester, Methoxy | Herbicide synthesis |

| Ethyl 2,3-difluoro-4-hydroxybenzoate | 2,3-F; 4-OH | ~218.16 | Ester, Hydroxy | Pharmaceuticals, UV filters |

| Ethyl 2,4-dichlorophenyl Acetate | 2,4-Cl (phenyl acetate) | ~233.51 | Ester, Chlorine | Insecticide intermediates |

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in this compound enhances the electron-deficient nature of the aromatic ring, favoring electrophilic reactions at meta/para positions. This contrasts with bromine’s polarizable but less electronegative profile in dibromo analogs .

- Solubility Trends : Methoxy and hydroxy groups dominate solubility profiles. The hydroxy variant’s hydrogen-bonding capacity may render it more suitable for aqueous-phase reactions, whereas methoxy groups enhance lipid solubility for agrochemical delivery .

- Stability : Fluorine’s small size and strong C-F bond confer thermal and oxidative stability, advantageous for long-lasting pesticidal formulations compared to chlorine-containing esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.